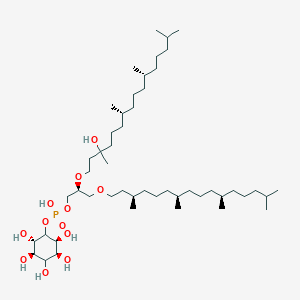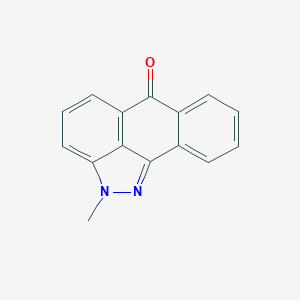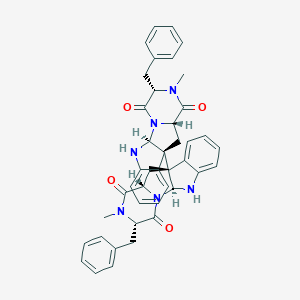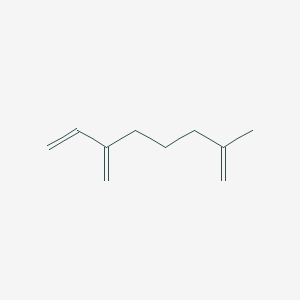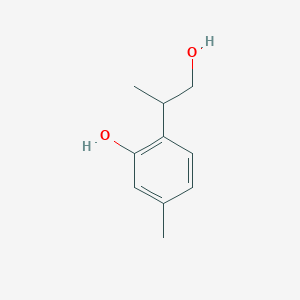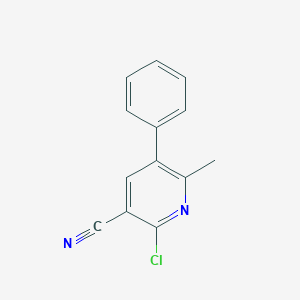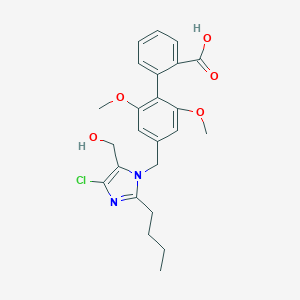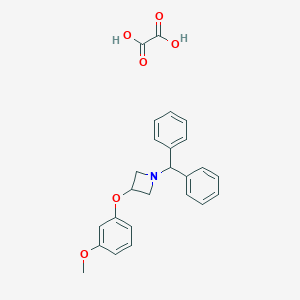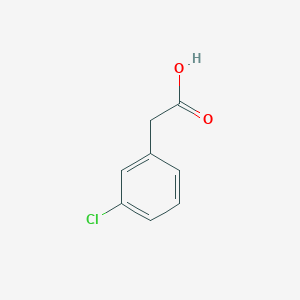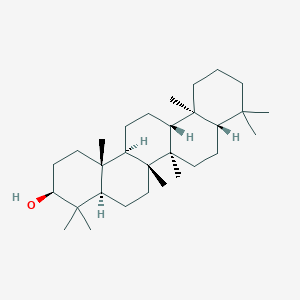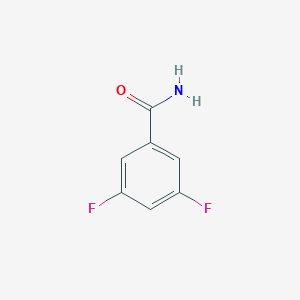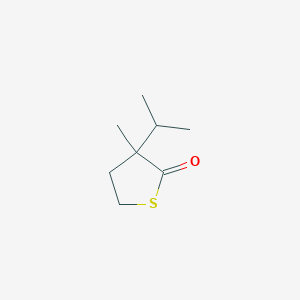
4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one, also known as DIMT, is a chemical compound with potential applications in scientific research. It is a thiophene derivative that has been synthesized and studied for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. It has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one has a range of biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one has been shown to reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one in lab experiments is its potential as a new antibiotic or anti-inflammatory agent. However, there are also limitations to its use. For example, the synthesis of 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one can be challenging and may require specialized equipment. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one. One area of interest is the development of new antibiotics based on the structure of 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of pain and inflammation. Finally, more research is needed to explore the potential side effects of 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one and its safety for use in humans.
Conclusion:
In conclusion, 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one is a chemical compound with potential applications in scientific research. Its synthesis method has been reported in the literature, and it has been studied for its antibacterial, antifungal, anti-inflammatory, and analgesic effects. While there are limitations to its use, such as the need for specialized equipment for synthesis, there are also many future directions for research on 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one, including the development of new antibiotics and further exploration of its potential applications in the treatment of pain and inflammation.
Méthodes De Synthèse
The synthesis of 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one involves the reaction of 2-bromo-1-(isopropylthio)ethanone with methylmagnesium bromide in diethyl ether. The resulting product is then treated with hydrochloric acid to yield 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one. This synthesis method has been reported in the literature and has been used to produce 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one for research purposes.
Applications De Recherche Scientifique
4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one has been studied for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one has been found to have anti-inflammatory and analgesic effects, which could be useful in the treatment of pain and inflammation.
Propriétés
Numéro CAS |
132462-15-8 |
|---|---|
Nom du produit |
4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one |
Formule moléculaire |
C8H14OS |
Poids moléculaire |
158.26 g/mol |
Nom IUPAC |
3-methyl-3-propan-2-ylthiolan-2-one |
InChI |
InChI=1S/C8H14OS/c1-6(2)8(3)4-5-10-7(8)9/h6H,4-5H2,1-3H3 |
Clé InChI |
UCHYWPZVYRMTQC-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCSC1=O)C |
SMILES canonique |
CC(C)C1(CCSC1=O)C |
Synonymes |
2(3H)-Thiophenone,dihydro-3-methyl-3-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



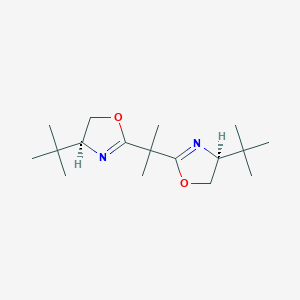

![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)
